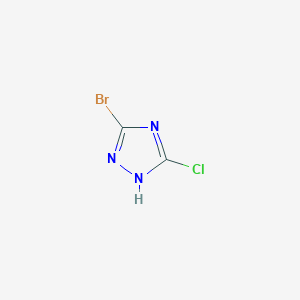

3-bromo-5-chloro-1H-1,2,4-triazole

Description

The exact mass of the compound 3-bromo-5-chloro-1H-1,2,4-triazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-bromo-5-chloro-1H-1,2,4-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-bromo-5-chloro-1H-1,2,4-triazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-chloro-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBrClN3/c3-1-5-2(4)7-6-1/h(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYBWHBAOGXXXKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NN1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30718227 | |

| Record name | 3-Bromo-5-chloro-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15777-55-6 | |

| Record name | 3-Bromo-5-chloro-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-5-chloro-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 3-bromo-5-chloro-1H-1,2,4-triazole: A Keystone Intermediate for Drug Discovery

Abstract

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antifungal, antiviral, and anticancer properties.[1][2][3] The strategic introduction of halogen atoms onto this heterocyclic core provides medicinal chemists with versatile synthetic handles for molecular elaboration and property modulation. This technical guide presents a comprehensive overview of a robust synthetic pathway to 3-bromo-5-chloro-1H-1,2,4-triazole, a highly valuable and differentially functionalized building block. We delve into the rationale behind the chosen synthetic strategy, provide a detailed experimental protocol, and outline a full suite of characterization techniques for structural verification and purity assessment. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this intermediate for the synthesis of novel chemical entities.

Introduction: The Strategic Value of Halogenated 1,2,4-Triazoles

The prevalence of the 1,2,4-triazole ring in FDA-approved drugs like the anticancer agents Letrozole and Anastrozole underscores its importance in modern drug design.[3][4] The nitrogen-rich nature of the triazole ring allows it to participate in various non-covalent interactions with biological targets, such as hydrogen bonding and metal coordination, while also conferring metabolic stability and favorable pharmacokinetic properties.[2]

The specific compound, 3-bromo-5-chloro-1H-1,2,4-triazole, is of particular strategic interest. The differential reactivity of the C-Br and C-Cl bonds allows for selective, stepwise functionalization. Typically, the C-Br bond is more susceptible to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the C-Cl bond can be targeted under different conditions or via nucleophilic aromatic substitution. This orthogonal reactivity makes it an ideal scaffold for building molecular complexity and generating diverse compound libraries for structure-activity relationship (SAR) studies.[4]

Synthesis of 3-bromo-5-chloro-1H-1,2,4-triazole

Rationale for the Synthetic Approach

While various methods exist for the construction of the 1,2,4-triazole ring, the synthesis of asymmetrically substituted halo-triazoles often requires a carefully planned, multi-step sequence.[1][5][6] A direct, sequential halogenation of the parent 1H-1,2,4-triazole can be challenging due to difficulties in controlling regioselectivity. A more robust and controllable strategy involves building the substitution pattern through Sandmeyer-type reactions starting from a readily available, symmetrically substituted precursor, 3,5-diamino-1H-1,2,4-triazole (guanazole). This classical approach offers excellent control over the introduction of each halogen.

The proposed pathway proceeds in two key stages:

-

Monochlorination: Selective diazotization of one amino group of guanazole, followed by a Sandmeyer reaction to install the chlorine atom, yielding 3-amino-5-chloro-1H-1,2,4-triazole.

-

Bromination: Diazotization of the remaining amino group, followed by a bromo-Sandmeyer reaction to yield the final target compound.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 6. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

Physicochemical properties of 3-bromo-5-chloro-1H-1,2,4-triazole

An In-depth Technical Guide on the Physicochemical Properties of 3-bromo-5-chloro-1H-1,2,4-triazole

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Foreword

In the landscape of modern chemical research, particularly in the realms of medicinal chemistry and materials science, the utility of a molecular scaffold is defined by its fundamental physicochemical characteristics. 3-bromo-5-chloro-1H-1,2,4-triazole (CAS No: 15777-55-6) is a halogenated heterocycle that presents a unique combination of hydrogen bonding capability, dipolar character, and reactive sites. This guide provides a comprehensive, in-depth analysis of its core physicochemical properties. The content herein moves beyond a simple recitation of data, aiming instead to provide a causal understanding of these properties and to equip the practicing scientist with robust, field-proven methodologies for their validation.

Molecular Structure and Tautomerism

3-bromo-5-chloro-1H-1,2,4-triazole is a five-membered aromatic heterocycle containing three nitrogen atoms. The substitution with both a bromine and a chlorine atom significantly modulates the electronic landscape of the triazole ring, influencing its reactivity and intermolecular interactions.

A critical consideration for any N-unsubstituted 1,2,4-triazole is the phenomenon of tautomerism. The proton on the nitrogen can reside on different nitrogen atoms, leading to distinct tautomeric forms. For a 3,5-disubstituted 1,2,4-triazole, the proton can be located at the N1, N2, or N4 position. However, based on theoretical and physical studies of similar halogenated triazoles, the 1H-tautomer is generally the most stable and predominant form.[1]

Figure 1: 2D structure of 3-bromo-5-chloro-1H-1,2,4-triazole.

Core Physicochemical Data Summary

The following table summarizes the key physicochemical properties of 3-bromo-5-chloro-1H-1,2,4-triazole. This serves as a quick reference, with detailed explanations and experimental protocols provided in subsequent sections.

Table 1: Summary of Physicochemical Properties

| Property | Value / Description | Source |

| CAS Number | 15777-55-6 | [2][3] |

| Molecular Formula | C₂HBrClN₃ | [3][4] |

| Molecular Weight | 182.41 g/mol | [3][4] |

| Appearance | Solid | [4] |

| XLogP3 (Calculated) | 2.2 | [3] |

| Topological Polar Surface Area (TPSA) | 41.6 Ų | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Melting Point | To be determined experimentally | |

| pKa (Acidity) | To be determined experimentally |

In-Depth Analysis and Experimental Protocols

Melting Point: A Measure of Lattice Energy

The melting point provides insight into the stability of the crystal lattice. For 3-bromo-5-chloro-1H-1,2,4-triazole, a relatively high melting point is expected due to the synergistic effects of N-H···N hydrogen bonding and potential halogen bonding (C-Br···N or C-Cl···N), which are strong intermolecular forces that require significant thermal energy to overcome.

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC is the gold standard for melting point determination due to its high precision and ability to detect other thermal events like polymorphism or degradation.

-

Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using certified standards (e.g., indium). This step is critical for data trustworthiness.

-

Sample Preparation: Accurately weigh 2-4 mg of the compound into a hermetically sealed aluminum pan. The hermetic seal prevents mass loss from sublimation, which can skew the melting endotherm.

-

Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell. Purge the cell with nitrogen gas (50 mL/min) to provide an inert atmosphere, preventing oxidative degradation at elevated temperatures.

-

Thermal Program:

-

Equilibrate the cell at 25°C.

-

Ramp the temperature to a point well beyond the expected melt (e.g., 250°C) at a controlled rate of 10°C/min. This rate provides an optimal balance between peak resolution and experimental efficiency.

-

-

Data Analysis: The melting point is reported as the onset temperature of the sharp endothermic peak on the resulting heat flow vs. temperature thermogram.

Figure 2: Workflow for precise melting point determination via DSC.

Solubility Profile: Guiding Formulation and Bioavailability

The solubility of a compound is a function of the balance between its self-association energy (crystal lattice) and its interaction energy with the solvent. With both a hydrogen-bond-donating N-H group and two lipophilic halogen atoms, 3-bromo-5-chloro-1H-1,2,4-triazole is expected to have moderate solubility in polar organic solvents and limited solubility in both water and nonpolar aliphatic solvents.

Experimental Protocol: Kinetic Solubility Determination via the Shake-Flask Method

Trustworthiness: The shake-flask method is a globally recognized standard for determining equilibrium solubility, ensuring that the measurement reflects a true thermodynamic limit.[5]

-

Preparation: Add an excess of the solid compound to several vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, methanol, acetonitrile, dichloromethane). The visible presence of excess solid is a self-validating check that saturation can be achieved.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C) for 24 hours. This extended duration is crucial to ensure the system reaches thermodynamic equilibrium.

-

Phase Separation: Centrifuge the vials at high speed to pellet all undissolved solid.

-

Sampling & Quantification: Carefully remove an aliquot from the clear supernatant. Dilute the aliquot with a suitable mobile phase and quantify the concentration using a validated HPLC-UV method against a standard curve.

Acidity (pKa): The Key to Ionization State

The N-H proton of the triazole ring is acidic. Its pKa value is critical as it dictates the compound's charge state at a given pH, which profoundly impacts its absorption, distribution, metabolism, and excretion (ADME) properties. The parent 1,2,4-triazole has a pKa of 10.26.[6] The strong electron-withdrawing inductive effects of the bromine and chlorine atoms are expected to significantly stabilize the resulting triazolate anion, thereby lowering the pKa (i.e., making the compound more acidic) relative to the unsubstituted parent.

Experimental Protocol: pKa Determination by Potentiometric Titration

Authoritative Grounding: Potentiometric titration is a classic and highly reliable method for pKa determination.[7] High-throughput versions of this technique are now standard in the pharmaceutical industry.

-

Solution Preparation: Accurately weigh and dissolve the compound in a co-solvent system (e.g., methanol/water) if aqueous solubility is low.

-

Titration:

-

Calibrate a high-precision pH electrode using at least three standard buffers (e.g., pH 4, 7, 10).

-

Using an automated titrator, add small, precise volumes of a standardized strong base (e.g., 0.1 M KOH) to the sample solution.

-

Record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH value at the half-equivalence point, which can be determined from the first derivative of the titration curve.

Figure 3: Ionization equilibrium governed by the compound's pKa.

Spectroscopic Fingerprint

Spectroscopic analysis provides unambiguous confirmation of the molecular structure.

Table 2: Expected Spectroscopic Features

| Technique | Expected Features |

| ¹H NMR | A single, potentially broad signal in the downfield region (δ > 10 ppm) corresponding to the acidic N-H proton. Its chemical shift and sharpness are highly dependent on the solvent and concentration. |

| ¹³C NMR | Two distinct signals for the two aromatic carbons (C3 and C5). The chemical shifts will be significantly influenced by the direct attachment of the electronegative bromine and chlorine atoms. |

| FT-IR | A characteristic broad stretching vibration for the N-H group (~3100-3300 cm⁻¹). Aromatic C=N and C-N stretching bands will also be present in the fingerprint region (1400-1600 cm⁻¹). |

| Mass Spectrometry (HRMS) | A molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the exact mass of the compound. The isotopic pattern will be highly characteristic due to the natural abundance of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%). |

Conclusion

The physicochemical properties of 3-bromo-5-chloro-1H-1,2,4-triazole paint a picture of a crystalline, moderately polar solid with a distinct acidic character. Its halogenated structure provides a foundation for diverse synthetic modifications, while its solubility and ionization behavior are key parameters that must be managed in any application, from drug formulation to materials engineering. The experimental protocols detailed in this guide represent robust, self-validating systems for the precise characterization of this and similar molecules, forming a critical pillar of rigorous scientific investigation.

References

-

Title: Chemistry of 1, 2, 4-Triazole: A Review Article Source: International Journal of Science and Research (IJSR) URL: [Link]

-

Title: 1,2,4-Triazole Source: Wikipedia URL: [Link]

-

Title: Integrative Profiling for BBB Permeability Using Capillary Electrochromatography, Experimental Physicochemical Parameters, and Ensemble Machine Learning Source: MDPI URL: [Link]

-

Title: Chapter 1: Physicochemical Properties Source: The Royal Society of Chemistry URL: [Link]

-

Title: Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing Source: National Institutes of Health (NIH) URL: [Link]

Sources

- 1. ijsr.net [ijsr.net]

- 2. 3-Bromo-5-chloro-1H-1,2,4-triazole | 15777-55-6 [amp.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. 5-Bromo-3-chloro-1H-1,2,4-triazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. books.rsc.org [books.rsc.org]

- 6. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

Molecular structure and tautomerism of 3-bromo-5-chloro-1H-1,2,4-triazole

An In-depth Technical Guide to the Molecular Structure and Tautomerism of 3-bromo-5-chloro-1H-1,2,4-triazole

Abstract

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry and materials science, valued for its unique chemical properties and biological activity. This guide provides a detailed examination of 3-bromo-5-chloro-1H-1,2,4-triazole, a halogenated derivative with significant potential as a versatile synthetic building block. Due to the limited direct experimental data on this specific molecule, this document synthesizes information from closely related analogues and computational studies to offer a comprehensive analysis of its molecular structure, tautomeric preferences, and predicted spectroscopic characteristics. We will explore the fundamental principles of annular tautomerism in 1,2,4-triazoles, present a plausible synthetic route, and discuss the compound's potential reactivity and applications. This guide is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this promising chemical entity.

The Phenomenon of Tautomerism in 3-bromo-5-chloro-1H-1,2,4-triazole

Annular tautomerism, the migration of a proton between ring nitrogen atoms, is a characteristic feature of N-unsubstituted azoles, including 1,2,4-triazoles. This dynamic equilibrium results in the coexistence of two or more tautomeric forms, with the predominant form being influenced by a variety of factors. For 3-bromo-5-chloro-1H-1,2,4-triazole, three potential tautomers can be envisaged: the 1H, 2H, and 4H forms. The relative stability of these tautomers is dictated by the electronic effects of the halogen substituents, the polarity of the solvent, temperature, and the physical state (solid, liquid, or gas).

The electron-withdrawing nature of the bromine and chlorine atoms significantly influences the electron density distribution within the triazole ring, thereby affecting the acidity of the N-H protons and the overall stability of each tautomer.

Caption: Tautomeric forms of 3-bromo-5-chloro-1H-1,2,4-triazole.

Elucidation of the Predominant Tautomer: A Multi-faceted Approach

Determining the most stable tautomer of a given 1,2,4-triazole requires a combination of spectroscopic analysis, X-ray crystallography, and computational modeling. While direct experimental data for 3-bromo-5-chloro-1H-1,2,4-triazole is scarce, we can infer its likely tautomeric preference by examining studies on analogous compounds.

Spectroscopic Signatures

Different tautomers will exhibit distinct spectroscopic fingerprints, particularly in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

-

NMR Spectroscopy: The chemical shifts of the ring carbons and nitrogens are sensitive to the position of the proton. For instance, in ¹⁵N NMR, the chemical shift of a protonated nitrogen is significantly different from that of an unprotonated nitrogen. Similarly, the ¹³C NMR chemical shifts of the C3 and C5 carbons will vary depending on the tautomeric form.

-

IR Spectroscopy: The N-H stretching frequency in the IR spectrum can provide clues about the tautomeric form and the extent of hydrogen bonding in the condensed phase.

Table 1: Predicted Spectroscopic Data for Tautomers of 3-bromo-5-chloro-1H-1,2,4-triazole

| Tautomer | Predicted ¹³C NMR Chemical Shifts (ppm) | Predicted ¹⁵N NMR Chemical Shifts (ppm) | Predicted IR N-H Stretch (cm⁻¹) |

| 1H | C3: ~150-155, C5: ~155-160 | N1: ~-150 to -160, N2: ~-80 to -90, N4: ~-130 to -140 | ~3100-3200 |

| 2H | C3: ~150-155, C5: ~155-160 | N1: ~-80 to -90, N2: ~-150 to -160, N4: ~-130 to -140 | ~3100-3200 |

| 4H | C3/C5: ~145-150 | N1/N2: ~-90 to -100, N4: ~-180 to -190 | ~3000-3100 |

Note: These are estimated values based on data from related substituted 1,2,4-triazoles and are subject to solvent and concentration effects.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous evidence of the tautomeric form present in the solid state. Studies on various 3,5-disubstituted-1H-1,2,4-triazoles have shown that the solid-state structure is often dominated by one tautomer, which is stabilized by intermolecular hydrogen bonding. For many asymmetrically substituted 1,2,4-triazoles, the 1H-tautomer is commonly observed in the crystalline state.

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of tautomers in the gas phase and in solution. These calculations can provide insights into the geometric parameters, electronic properties, and relative energies of the different tautomeric forms. For many substituted 1,2,4-triazoles, computational studies have corroborated experimental findings, often showing the 1H-tautomer to be the most stable.

Proposed Synthesis of 3-bromo-5-chloro-1H-1,2,4-triazole

A plausible synthetic route to 3-bromo-5-chloro-1H-1,2,4-triazole can be designed starting from more readily available precursors. The following is a proposed multi-step synthesis.

Caption: Proposed synthesis of 3-bromo-5-chloro-1H-1,2,4-triazole.

Detailed Experimental Protocol

Step 1: Synthesis of 3,5-Dibromo-1H-1,2,4-triazole

-

Dissolve 1,2,4-triazole in an aqueous solution of sodium hydroxide.

-

Cool the solution in an ice bath.

-

Slowly add bromine to the reaction mixture with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain 3,5-dibromo-1H-1,2,4-triazole.

Step 2: Synthesis of 3-bromo-5-chloro-1H-1,2,4-triazole

-

Suspend 3,5-dibromo-1H-1,2,4-triazole and copper(I) chloride in a polar aprotic solvent such as dimethylformamide (DMF).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield 3-bromo-5-chloro-1H-1,2,4-triazole.

Reactivity and Synthetic Potential

The presence of two different halogen atoms on the 1,2,4-triazole ring makes 3-bromo-5-chloro-1H-1,2,4-triazole a highly valuable and versatile building block in organic synthesis. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization. Generally, the C-Br bond is more reactive towards cross-coupling reactions than the C-Cl bond.

-

Cross-Coupling Reactions: The bromo and chloro substituents can be readily replaced via transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of aryl, heteroaryl, alkyl, and amino groups at the C3 and C5 positions.

-

N-Functionalization: The N-H proton can be readily substituted through alkylation, acylation, or arylation reactions, providing access to a diverse library of N-substituted triazoles.

Caption: Potential reaction pathways for 3-bromo-5-chloro-1H-1,2,4-triazole.

Conclusion

3-bromo-5-chloro-1H-1,2,4-triazole is a molecule of significant interest, primarily due to its potential as a versatile synthetic intermediate. While direct experimental characterization is limited, a comprehensive understanding of its molecular structure and tautomerism can be constructed by drawing parallels with closely related halogenated 1,2,4-triazoles. The available evidence from analogous systems and theoretical calculations suggests that the 1H-tautomer is likely the most stable form, though the tautomeric equilibrium can be influenced by environmental factors. The differential reactivity of the two halogen atoms opens up a wide array of possibilities for the synthesis of complex, biologically active molecules and novel materials. Further experimental and computational studies on this specific compound are warranted to fully unlock its synthetic potential.

References

Due to the specific and novel nature of the topic "3-bromo-5-chloro-1H-1,2,4-triazole," direct references are limited. The following references provide foundational knowledge on the synthesis, tautomerism, and reactivity of analogous 1,2,4-triazole systems, which informed the analysis in this guide.

- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Pergamon. (A comprehensive text on heterocyclic chemistry, including triazoles).

-

Gompper, R., & Euchner, H. (1966). Synthese von 3,5-Dichlor-1,2,4-triazol und dessen Reaktionen. Chemische Berichte, 99(2), 527-536. [Link]

-

Al-Masoudi, N. A., & Al-Soud, Y. A. (2009). Synthesis and reactions of some new 1,2,4-triazole derivatives. Molecules, 14(4), 1484-1498. [Link]

-

Frigola, J., Colombo, A., Pares, J., & Sagarra, R. (1987). Synthesis and tautomerism of some 3(5)-aryl-5(3)-(3-pyridyl)-1H-1,2,4-triazoles. Journal of Heterocyclic Chemistry, 24(2), 339-345. [Link]

-

Fallah, E., & Ghafuri, H. (2016). A computational study on the tautomerism of 3-amino-1,2,4-triazole. Journal of Molecular Modeling, 22(8), 193. [Link]

Reactivity profile of 3,5-dihalogenated 1,2,4-triazoles

An In-Depth Technical Guide to the Reactivity Profile of 3,5-Dihalogenated 1,2,4-Triazoles

Authored by: A Senior Application Scientist

Foreword: The Versatile Scaffold in Modern Synthesis

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, widely recognized as a "privileged structure."[1] Its metabolic stability, capacity for hydrogen bonding, and ability to act as a bioisostere for amide or ester groups grant it favorable pharmacokinetic properties.[1] This has led to the development of numerous therapeutic agents with a broad spectrum of activities, including antifungal, anticancer, and antiviral effects.[1][2][3][4]

Within this class, 3,5-dihalogenated 1,2,4-triazoles represent a uniquely powerful and versatile synthetic platform. The presence of two halogen atoms—typically chlorine or bromine—at the C3 and C5 positions transforms the electron-deficient triazole core into a highly adaptable building block. These halogens are not mere substituents; they are functional handles, poised for a variety of subsequent chemical transformations. This guide provides a comprehensive exploration of the synthesis and reactivity of these pivotal intermediates, offering both mechanistic insights and field-proven protocols for researchers, chemists, and professionals in drug development.

Synthesis: Forging the Dihalogenated Core

The most direct and common route to 3,5-dihalogenated 1,2,4-triazoles is the direct halogenation of the parent 1H-1,2,4-triazole. This approach is robust and scalable, making the starting material readily accessible. The choice of halogenating agent and reaction conditions is critical for achieving high yields and purity.

Experimental Protocol: Synthesis of 3,5-Dibromo-1H-1,2,4-triazole

This protocol describes a standard procedure for the dibromination of 1H-1,2,4-triazole. The causality behind this method lies in the simultaneous addition of bromine and a base to maintain a controlled pH and temperature, preventing runaway reactions and byproduct formation.

Materials:

-

1H-1,2,4-triazole

-

Bromine (Br₂)

-

Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Concentrated Hydrochloric Acid (HCl)

-

Water (H₂O)

Procedure:

-

In a reaction vessel equipped with a stirrer and cooled to 0°C, prepare a mixture of 1H-1,2,4-triazole (1.0 eq), water, and DCM.

-

Separately, prepare a solution of bromine (2.1 eq) in DCM and a solution of sodium hydroxide (3.0 eq) in water.

-

Slowly and simultaneously, add the bromine solution and the sodium hydroxide solution dropwise to the stirred triazole mixture at 0°C. Crucial: The reaction temperature must be maintained below 20°C during the addition to control exothermicity.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Carefully add concentrated hydrochloric acid to neutralize the mixture.

-

The solid product will precipitate out of the solution. Isolate the solid by filtration.

-

Wash the collected solid thoroughly with water to remove any inorganic salts.

-

Dry the product under vacuum to afford 3,5-dibromo-1H-1,2,4-triazole as a solid.[5]

The Reactivity Landscape: A Tale of Two Halogens

The two halogen atoms on the 1,2,4-triazole ring are the focal point of its synthetic utility. Their reactivity is governed by the electron-deficient nature of the aromatic ring, making the C3 and C5 positions susceptible to both nucleophilic substitution and metal-catalyzed cross-coupling reactions.

A key feature of this scaffold is the potential for regioselective functionalization . By carefully selecting reagents, catalysts, and reaction conditions, one can often functionalize one halogen atom while leaving the other intact for a subsequent, different transformation. This sequential approach is a powerful strategy for creating complex, unsymmetrically substituted triazoles.

Caption: Key reactivity pathways for 3,5-dihalogenated 1,2,4-triazoles.

Factors Influencing Regioselectivity:

-

Halogen Identity: The reactivity order typically follows I > Br > Cl. This difference can be exploited for selective reactions on a mixed-halogenated triazole.[6][7]

-

Reaction Temperature: Lower temperatures often favor mono-substitution, while higher temperatures can drive the reaction to disubstitution. This is particularly evident in Suzuki couplings, where mono-arylation can be achieved at room temperature and di-arylation at reflux.[8][9][10]

-

Catalyst and Ligand System: In cross-coupling reactions, the choice of palladium catalyst and its associated ligands can significantly influence which site reacts preferentially.

-

Steric Hindrance: Bulky substituents on the triazole nitrogen or the incoming coupling partner can direct substitution to the less sterically hindered position.[11][12]

Key Transformations and Methodologies

A. Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions is arguably the most powerful for elaborating the 3,5-dihalogenated triazole core, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.

i. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling the halo-triazole with an organoboron reagent, typically an arylboronic acid.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Sequential Suzuki-Miyaura Coupling

This protocol illustrates the power of temperature control to achieve regioselective mono- and subsequent di-arylation.

Step 1: Mono-arylation

-

To a solution of 3,5-dichloro-1,2,4-thiadiazole (1.0 eq) in a suitable solvent (e.g., dioxane), add the first arylboronic acid (1.1 eq).[8][9]

-

Add a base, such as K₂CO₃ (2.0 eq), and a palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).[9]

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

-

Upon completion, perform an aqueous workup and purify the product (e.g., by column chromatography) to isolate the 5-aryl-3-chloro-1,2,4-thiadiazole.[8]

Step 2: Di-arylation

-

Take the mono-arylated product from Step 1 (1.0 eq) and dissolve it in a high-boiling solvent like toluene.[8][9]

-

Add the second (different) arylboronic acid (1.2 eq), a fresh portion of base (K₂CO₃, 2.0 eq), and Pd(PPh₃)₄ (5 mol%).

-

Heat the mixture to reflux temperature and monitor the reaction.

-

After completion, cool the reaction, perform a workup, and purify to obtain the unsymmetrical 3,5-diaryl-1,2,4-thiadiazole.[8]

| Reaction | Halide | Coupling Partner | Catalyst | Conditions | Product | Yield | Reference |

| Mono-arylation | 3,5-Dichloro-1,2,4-thiadiazole | Arylboronic Acid | Pd(dppf)Cl₂ | Dioxane, 80°C | 5-Aryl-3-chloro-1,2,4-thiadiazole | Good | [9] |

| Di-arylation | 3,5-Dichloro-1,2,4-thiadiazole | Arylboronic Acid | Pd(PPh₃)₄ | Toluene, Reflux | 3,5-Diaryl-1,2,4-thiadiazole | 55% | [9] |

ii. Buchwald-Hartwig Amination

This reaction is the premier method for forming C-N bonds, coupling the halo-triazole with a primary or secondary amine.[13][14] Given that the triazole itself is a coordinating heterocycle, specialized, bulky ligands are often required to prevent catalyst inhibition and achieve high yields.[15]

Protocol: Buchwald-Hartwig Amination of 3-Amino-5-bromo-1,2,4-triazole

-

In an oven-dried flask under an inert atmosphere (e.g., Argon), combine the 5-bromo-1,2,4-triazole substrate (1.0 eq), the desired (het)aryl amine (1.2 eq), and a strong base such as NaOtBu or K₂CO₃ (2.0 eq).

-

Add the palladium precatalyst and a bulky N-heterocyclic carbene (NHC) ligand, such as IPr*OMe.[15]

-

Add a dry, degassed solvent (e.g., dioxane or toluene).

-

Heat the reaction mixture to the required temperature (typically 80-110°C) and stir until completion.

-

Cool the mixture, filter through a pad of celite to remove catalyst residues, and concentrate the filtrate.

-

Purify the crude product by column chromatography to yield the desired 5-(het)arylamino-1,2,4-triazole.[16]

iii. Sonogashira Coupling

The Sonogashira coupling provides a pathway to C(sp)-C(sp²) bonds by reacting the halo-triazole with a terminal alkyne.[7][17] This reaction is invaluable for introducing rigid alkynyl linkers into molecules, a common strategy in drug design.

Protocol: General Sonogashira Coupling

-

To a solution of the 3,5-dihalo-1,2,4-triazole (1.0 eq) in a suitable solvent like THF or DMF, add the terminal alkyne (1.1 eq).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%) and the copper(I) co-catalyst (e.g., CuI, 2.5 mol%).[6]

-

Add an amine base, such as diisopropylamine or triethylamine (2.0-7.0 eq), which also serves to scavenge the HX byproduct.[6]

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

-

Dilute the reaction mixture with an organic solvent (e.g., Et₂O) and filter through celite.

-

Wash the filtrate with saturated aqueous NH₄Cl, brine, dry over Na₂SO₄, and concentrate.

-

Purify by flash chromatography to obtain the alkynyl-substituted triazole.[6]

B. N-Arylation and N-Alkylation

Beyond functionalizing the C3 and C5 positions, the triazole ring's nitrogen atoms are also reactive nucleophiles. Alkylation or arylation can occur at N1, N2, or N4, with regioselectivity being a significant challenge.[12] The outcome is often a mixture of isomers, influenced by sterics and the electronic nature of the substituents.[18][19] Copper-catalyzed methods like the Chan-Evans-Lam (CEL) coupling have proven effective for the N-arylation of halo-triazoles using boronic acids.[20]

Protocol: Copper-Catalyzed N-Arylation of 3-Bromo-1H-1,2,4-triazole

-

Combine 3-bromo-1H-1,2,4-triazole (1.0 eq), the desired arylboronic acid (1.2 eq), and Cu(OAc)₂ (50 mol%) in DCM.[20]

-

Add a base such as DBU (3.0 eq) and 4 Å molecular sieves.

-

Stir the reaction at room temperature under an oxygen atmosphere (e.g., via an O₂ balloon) for approximately 10 hours.[20]

-

Upon completion, filter the reaction mixture and purify the crude product via column chromatography to isolate the N-arylated triazole.[20]

Strategic Application in Drug Discovery

The predictable, yet tunable, reactivity of 3,5-dihalogenated 1,2,4-triazoles makes them ideal starting points for building libraries of diverse small molecules for high-throughput screening. A typical workflow involves a sequential functionalization strategy to maximize molecular diversity from a single core.

Caption: Drug discovery workflow using a dihalo-triazole scaffold.

This strategy allows for the systematic exploration of the chemical space around the triazole core. By varying the R¹ group in the first step and then introducing a diverse set of R² groups in the second, a large matrix of unique compounds can be rapidly synthesized and screened for biological activity, accelerating the hit-to-lead process.

References

-

ResearchGate. (n.d.). (PDF) Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Retrieved from [Link]

-

Abdel-Wahab, B. F., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(21). doi:10.1186/s13065-016-0165-0. Retrieved from [Link]

-

Deb, M., et al. (2022). Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. RSC Medicinal Chemistry, 13(9), 1101-1107. doi:10.1039/d2md00129h. Retrieved from [Link]

-

Inorganic Chemistry Frontiers. (2021). Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator. Inorganic Chemistry Frontiers. Retrieved from [Link]

-

Abdel-Wahab, B. F., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. PMC. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 'One-flask' synthesis to 3,5-disubstituted 1,2,4-triazoles from aldehydes with hydrazonoyl hydrochlorides via 1,3-dipolar cycloaddition. Retrieved from [Link]

-

NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis of 1,2,4-Triazoles via Oxidative Heterocyclization: Selective C–N Bond Over C–S Bond Formation. Retrieved from [Link]

-

Arkivoc. (2012). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

National Institutes of Health. (2012). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Catalyst-Free Regioselective N2 Arylation of 1,2,3-Triazoles Using Diaryl Iodonium Salts. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and mechanism of 3,5-disubstituted-1,2,4-triazole. Retrieved from [Link]

-

International Formulae Group. (n.d.). Synthesis of Thiadiazoles and 1,2,4-Triazoles Derived from Cyclopropane Dicarboxylic Acid. Retrieved from [Link]

-

RSC Publishing. (n.d.). Visible-light-mediated regioselective synthesis of novel thiazolo[3,2-b][5][11][21]triazoles: advantageous synthetic application of aqueous conditions. Retrieved from [Link]

-

National Institutes of Health. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles. Retrieved from [Link]

-

ScienceDirect. (n.d.). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Retrieved from [Link]

-

National Institutes of Health. (2022). Expanding the chemical space of 3(5)-functionalized 1,2,4-triazoles. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

RSC Publishing. (n.d.). A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Retrieved from [Link]

-

Asian Journal of Chemistry. (n.d.). An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Retrieved from [Link]

-

Springer. (n.d.). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Retrieved from [Link]

-

YouTube. (2021). Buchwald-Hartwig Amination Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

RSC Publishing. (n.d.). Serendipitous N,S-difunctionalization of triazoles with trifluoromethyl-β-diketones: access to regioisomeric 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio). Retrieved from [Link]

-

National Institutes of Health. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis of Thiazolo[3,2‐b][5][11][21]triazoles through Pd‐Catalyzed Copper‐Free Sonogashira Coupling Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. Retrieved from [Link]

-

PubMed. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Glycosyl Triazole Ligand for Temperature-Dependent Competitive Reactions of Cu-Catalyzed Sonogashira Coupling and Glaser Coupling. Retrieved from [Link]

-

PubMed. (2022). Expanding the chemical space of 3(5)-functionalized 1,2,4-triazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). N-arylation of 1,2,4-triazole. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 3,5-DIBROMO-1H-1,2,4-TRIAZOLE | 7411-23-6 [chemicalbook.com]

- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. m.youtube.com [m.youtube.com]

- 15. Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 16. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Sonogashira Coupling [organic-chemistry.org]

- 18. researchgate.net [researchgate.net]

- 19. Expanding the chemical space of 3(5)-functionalized 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Potential Applications of 3-bromo-5-chloro-1H-1,2,4-triazole in Medicinal Chemistry

Abstract

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved therapeutic agents.[1][2] This guide focuses on a particularly versatile, yet underexplored, derivative: 3-bromo-5-chloro-1H-1,2,4-triazole . We will dissect the synthetic utility derived from its dihalogenated structure, which allows for selective, sequential functionalization. This unique reactivity profile positions it as an exceptionally valuable starting material for the construction of diverse molecular libraries. This paper will explore its potential applications across key therapeutic areas, including oncology and infectious diseases, grounded in the established pharmacological importance of the triazole core. Detailed mechanistic insights, structure-activity relationships (SAR), and actionable experimental protocols are provided for researchers, scientists, and drug development professionals seeking to leverage this powerful chemical tool.

Introduction: The 1,2,4-Triazole Scaffold - A Privileged Structure in Drug Discovery

The 1,2,4-triazole is a five-membered heterocyclic ring containing three nitrogen atoms. Its unique physicochemical properties, such as metabolic stability, high polarity, and the capacity to act as both a hydrogen bond donor and acceptor, make it a highly desirable pharmacophore.[3] These attributes enhance solubility and allow for strong, specific interactions with biological targets like enzymes and receptors.[3][4]

The clinical significance of this scaffold is well-established, with numerous FDA-approved drugs incorporating the 1,2,4-triazole core. Notable examples include:

-

Antifungal Agents: Fluconazole, Itraconazole, and Voriconazole, which act by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), a critical component in fungal cell membrane synthesis.[2][5]

-

Anticancer Agents: Letrozole and Anastrozole, which are aromatase inhibitors used in the treatment of breast cancer.[2][6]

-

Antiviral Agents: Ribavirin, a broad-spectrum antiviral drug.[2]

The proven success of this scaffold across such a wide range of biological activities—including antibacterial, anticonvulsant, anti-inflammatory, and antimalarial properties—underscores the immense potential of novel, functionalized triazole derivatives.[1][7][8]

The Strategic Advantage of 3-bromo-5-chloro-1H-1,2,4-triazole

The subject of this guide, 3-bromo-5-chloro-1H-1,2,4-triazole, offers a distinct advantage over simpler triazole precursors. Its dihalogenated nature provides two reactive handles that can be addressed with orthogonal chemical strategies. Typically, the carbon-bromine bond is more reactive towards palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) than the carbon-chlorine bond. Conversely, the carbon-chlorine bond is more susceptible to nucleophilic aromatic substitution (SNAr).

This differential reactivity is the cornerstone of its utility, enabling a programmed, sequential synthesis of trisubstituted triazoles with high regioselectivity. This allows for the systematic exploration of chemical space around the triazole core, a critical process in lead optimization.

Synthetic Utility and Reaction Pathways

The strategic functionalization of 3-bromo-5-chloro-1H-1,2,4-triazole allows for the creation of complex molecular architectures. A generalized workflow is depicted below, illustrating how different classes of compounds can be introduced at the C3 and C5 positions.

Figure 2: Triazole derivatives as ATP-competitive kinase inhibitors.

This approach allows for the generation of potent and selective inhibitors targeting key oncogenic pathways. For instance, diarylurea derivatives bearing a triazole moiety have shown significant inhibition of tyrosine kinases like c-Kit and FLT3. [1]

Antifungal Agents

The primary mechanism for triazole antifungals is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, which is essential for the integrity of the fungal cell membrane. [2] Application Strategy: The structural requirements for CYP51 inhibition are well-understood. A key interaction involves a nitrogen atom of the triazole ring (typically N4) coordinating to the heme iron atom at the enzyme's active site.

-

Scaffold: The 1H-1,2,4-triazole core provided by the starting material is ideal for this heme coordination.

-

Side Chains: The substituents at C3 and C5 can be elaborated into lipophilic groups that occupy the hydrophobic access channel of the enzyme, mimicking the structure of the natural substrate, lanosterol. SAR studies have shown that halogenated phenyl rings (e.g., difluorophenyl) are particularly effective. [1] By using Suzuki coupling to install a 2,4-difluorophenyl group at the C3 position and another lipophilic side chain at C5, novel analogs of fluconazole or voriconazole with potentially improved potency or a broader spectrum of activity could be developed. [1]

Antibacterial Agents

The emergence of multidrug-resistant bacteria necessitates the development of new antibacterial agents. Triazole derivatives have demonstrated activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). [1][9] Application Strategy: Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, can be effectively employed.

-

C3 Position: A group known for antibacterial activity, such as a quinolone core (like ciprofloxacin), could be attached via a suitable linker.

-

C5 Position: Other substituents can be varied to optimize antibacterial potency and reduce toxicity. For example, Schiff bases derived from 1,2,4-triazoles have shown potent activity against S. aureus. [1][9] This modular approach allows for the rapid synthesis of hybrid molecules that may exhibit dual mechanisms of action or overcome existing resistance mechanisms.

Quantitative Data Summary

The following table summarizes representative biological activities of various 1,2,4-triazole derivatives from the literature, illustrating the potential potency that can be achieved with this scaffold.

| Compound Class | Target/Organism | Activity Metric | Potency (IC₅₀ / MIC) | Reference |

| Diarylurea Triazole (62i) | c-Kit, RET, FLT3 Kinases | IC₅₀ | 0.85 - 1.54 µM | [1] |

| Diarylurea Triazole (62i) | HT-29 Cancer Cells | IC₅₀ | 0.90 µM | [1] |

| c-Met Kinase Inhibitor (64) | c-Met Kinase | IC₅₀ | 11.77 µM | [1] |

| Clinafloxacin-Triazole Hybrid (28g) | S. aureus (MRSA) | MIC | 0.25 - 1 µg/mL | [1] |

| Schiff Base of 1,2,4-Triazole (46a) | C. albicans | MIC | 3.125 µg/mL | [1] |

| Indolyl 1,2,4-Triazole (Vg) | MCF-7 Breast Cancer Cells | IC₅₀ | 0.891 µM | [10] |

| Indolyl 1,2,4-Triazole (Vd) | CDK6 Kinase | IC₅₀ | 0.075 µM | [10] |

Experimental Protocols

The following are representative, detailed protocols for the key transformations described in this guide.

Protocol 6.1: Selective Suzuki-Miyaura Coupling at the C3 Position

Objective: To install an aryl group at the C3 position while preserving the C5-chloro substituent.

Materials:

-

3-bromo-5-chloro-1H-1,2,4-triazole (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Pd(PPh₃)₄ (0.05 eq)

-

Na₂CO₃ (2.0 M aqueous solution, 3.0 eq)

-

1,4-Dioxane

-

Nitrogen gas supply

Procedure:

-

To a flame-dried round-bottom flask, add 3-bromo-5-chloro-1H-1,2,4-triazole, the arylboronic acid, and Pd(PPh₃)₄.

-

Evacuate and backfill the flask with nitrogen three times.

-

Add 1,4-dioxane and the aqueous Na₂CO₃ solution via syringe.

-

Heat the reaction mixture to 90 °C and stir under a nitrogen atmosphere for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 3-aryl-5-chloro-1H-1,2,4-triazole.

Causality: The choice of a palladium catalyst like Pd(PPh₃)₄ and a carbonate base is standard for Suzuki couplings. The higher reactivity of the C-Br bond compared to the C-Cl bond under these conditions ensures high selectivity for functionalization at the C3 position.

Protocol 6.2: Nucleophilic Aromatic Substitution (SNAr) at the C5 Position

Objective: To displace the chloro group at the C5 position with a nucleophile (e.g., a primary amine).

Materials:

-

3-aryl-5-chloro-1H-1,2,4-triazole (from Protocol 6.1, 1.0 eq)

-

Primary amine (R-NH₂, 1.5 eq)

-

Diisopropylethylamine (DIPEA, 2.0 eq)

-

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Nitrogen gas supply

Procedure:

-

To a sealed vial, add the 3-aryl-5-chloro-1H-1,2,4-triazole and the primary amine.

-

Add DMF (or DMSO) and DIPEA.

-

Seal the vial and heat the reaction mixture to 100-120 °C for 6-24 hours. Microwave irradiation can often accelerate this reaction.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and pour it into cold water.

-

If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the final 3-aryl-5-amino-1H-1,2,4-triazole.

Causality: SNAr reactions on electron-deficient heterocycles like 1,2,4-triazoles are facilitated by the electron-withdrawing nature of the ring nitrogens. A polar aprotic solvent like DMF or DMSO is used to solvate the reactants, and a non-nucleophilic base like DIPEA is used to scavenge the HCl byproduct without competing with the primary amine nucleophile.

Future Perspectives and Conclusion

3-bromo-5-chloro-1H-1,2,4-triazole is a powerful and versatile building block for medicinal chemistry. Its differential reactivity allows for the controlled and sequential introduction of various functionalities, enabling the rapid construction of large and diverse compound libraries. The established importance of the 1,2,4-triazole scaffold in clinically successful drugs provides a strong rationale for exploring new derivatives in areas of high unmet medical need, particularly in oncology and infectious diseases. [1][2][6]Future research will likely focus on applying this building block in diversity-oriented synthesis and integrating it into automated synthesis platforms to accelerate the drug discovery process. The logical and predictable reactivity of this molecule makes it an ideal candidate for both academic exploration and industrial-scale drug development campaigns.

References

-

An insight on medicinal attributes of 1,2,4-triazoles - PMC. (n.d.). PubMed Central. Retrieved January 1, 2026, from [Link]

-

Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC. (n.d.). PubMed Central. Retrieved January 1, 2026, from [Link]

-

Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2025). ACS Omega. Retrieved January 1, 2026, from [Link]

-

Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved January 1, 2026, from [Link]

-

Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. (n.d.). PubMed. Retrieved January 1, 2026, from [Link]

-

Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. (n.d.). Frontiers in Chemistry. Retrieved January 1, 2026, from [Link]

-

Anticancer Properties of 1,2,4-Triazoles. (n.d.). ISRES Publishing. Retrieved January 1, 2026, from [Link]

-

Antifungal Properties of 1,2,4-Triazoles. (n.d.). ISRES Publishing. Retrieved January 1, 2026, from [Link]

-

Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). (n.d.). PubMed. Retrieved January 1, 2026, from [Link]

-

Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC. (n.d.). PubMed Central. Retrieved January 1, 2026, from [Link]

-

Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. (n.d.). PubMed. Retrieved January 1, 2026, from [Link]

-

Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives. (2025). ResearchGate. Retrieved January 1, 2026, from [Link]

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI. Retrieved January 1, 2026, from [Link]

-

1,2,4-Triazolin-5-thione derivatives with anticancer activity as CK1γ kinase inhibitors. (n.d.). ScienceDirect. Retrieved January 1, 2026, from [Link]

-

1,2,4-Triazole: A Privileged Scaffold for the Development of Potent Antifungal Agents - A Brief Review. (n.d.). PubMed. Retrieved January 1, 2026, from [Link]

-

1,2,4-triazole derivatives as tyrosine kinase inhibitors. (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]

-

(PDF) 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. (2025). ResearchGate. Retrieved January 1, 2026, from [Link]

-

Unravelling the potency of 4,5-diamino-4H-1,2,4 triazole-3-thiol derivatives for kinase inhibition using a rational approach. (n.d.). Royal Society of Chemistry. Retrieved January 1, 2026, from [Link]

-

(PDF) Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]

-

Chemical structures of 1,2,4-triazole-based drugs. (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]

-

Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation. (n.d.). National Institutes of Health. Retrieved January 1, 2026, from [Link]

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. isres.org [isres.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Initial Biological Screening of 3-bromo-5-chloro-1H-1,2,4-triazole Derivatives

Introduction: The Strategic Value of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs.[1] Its unique physicochemical properties—metabolic stability, high polarity, and capacity to act as both a hydrogen bond donor and acceptor—allow it to interact effectively with a wide array of biological targets.[1][2] This versatility has led to the development of 1,2,4-triazole derivatives with a remarkable spectrum of biological activities, including antifungal, antibacterial, anticancer, and antiviral properties.[1][3][4]

The specific starting material, 3-bromo-5-chloro-1H-1,2,4-triazole[5], presents a particularly strategic entry point for creating a diverse chemical library. The differential reactivity of the bromo and chloro substituents allows for selective and sequential chemical modifications, enabling the systematic development of novel derivatives. This guide provides a comprehensive framework for the initial biological evaluation of such derivatives, focusing on field-proven protocols for antifungal, antibacterial, and anticancer screening. Our approach emphasizes not just the execution of these assays, but the underlying rationale that ensures the generation of robust and interpretable data.

Section 1: The Foundation—Library Synthesis Strategy

Before any screening can commence, a library of distinct chemical entities must be generated from the core scaffold. The 3-bromo-5-chloro-1H-1,2,4-triazole is an ideal starting point for parallel synthesis. A common strategy involves the nucleophilic substitution of the more labile bromine atom, followed by modification at the chloro-position or the N-H position of the triazole ring. This allows for the introduction of a wide variety of functional groups, systematically exploring the chemical space around the triazole core to build a structure-activity relationship (SAR).[6][7]

Section 2: The Screening Cascade: A Strategic Workflow

An effective initial screening campaign, often termed a primary screen, is designed to efficiently test all compounds in the library to identify "hits"—compounds that exhibit a desired biological activity above a certain threshold. The goal is not to fully characterize the compounds, but to rapidly and cost-effectively sift through the library to select promising candidates for more detailed secondary screening.

Caption: A generalized workflow for the initial biological screening of a novel compound library.

Section 3: Antifungal Activity Screening

Mechanistic Rationale

The 1,2,4-triazole core is famously effective against fungal pathogens.[8][9] The primary mechanism of action for most triazole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3][10] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[8][11] By disrupting ergosterol production, these compounds compromise the integrity and function of the fungal membrane, leading to growth inhibition or cell death.[8][12]

Caption: Simplified mechanism of action for triazole-based antifungal agents.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Preparation of Fungal Inoculum:

-

Culture fungal strains (e.g., Candida albicans, Aspergillus niger) on appropriate agar plates (e.g., Sabouraud Dextrose Agar) for 24-48 hours.[13][14]

-

Harvest the fungal growth and suspend it in sterile saline. Adjust the suspension turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

-

Dilute this suspension in the appropriate broth medium (e.g., RPMI-1640) to the final required inoculum density.

-

-

Plate Preparation:

-

Using a 96-well microtiter plate, add 100 µL of sterile broth to all wells.

-

Add 100 µL of the test compound stock solution (e.g., 256 µg/mL) to the first column of wells.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to create a concentration gradient. Discard the final 100 µL from the last column.

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted fungal inoculum to each well, bringing the final volume to 200 µL.

-

Include a positive control (fungal inoculum with no compound) and a negative control (broth only). A drug control like Fluconazole should be run in parallel.[14]

-

Seal the plate and incubate at 35°C for 24-48 hours.

-

-

Data Analysis:

-

Determine the MIC by visual inspection: it is the lowest concentration well in which no turbidity (growth) is observed.

-

Data Presentation: Antifungal Activity

| Compound ID | Derivative Structure (R-group) | MIC (µg/mL) vs C. albicans | MIC (µg/mL) vs A. niger |

| Control | Fluconazole | 8 | 16 |

| SC-001 | -CH₂-Ph | 64 | 128 |

| SC-002 | -CH₂-(4-F-Ph) | 32 | 64 |

| SC-003 | -CH₂-(2,4-diCl-Ph) | 16 | 32 |

| SC-004 | -SO₂-Me | >256 | >256 |

Section 4: Antibacterial Activity Screening

Rationale

While renowned for antifungal properties, the 1,2,4-triazole scaffold has also been incorporated into compounds with significant antibacterial activity.[4][15] The initial screening is designed to identify broad-spectrum activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[15]

Experimental Protocol: Agar Disc-Diffusion Assay

This is a standard, qualitative method to test for antibacterial activity. It relies on the diffusion of the compound from a disc into an agar plate seeded with bacteria.

-

Preparation of Bacterial Inoculum:

-

Culture bacterial strains overnight in a suitable broth (e.g., Mueller-Hinton Broth).

-

Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

-

-

Plate Preparation and Inoculation:

-

Using a sterile cotton swab, uniformly streak the bacterial inoculum over the entire surface of a Mueller-Hinton Agar plate to create a bacterial lawn.

-

Allow the plate to dry for 5-10 minutes.

-

-

Disc Application:

-

Sterilize blank paper discs (6 mm diameter).

-

Impregnate the discs with a fixed amount of each test compound (e.g., 10 µL of a 1 mg/mL solution).

-

Carefully place the impregnated discs onto the surface of the agar plate.

-

Include a positive control disc (e.g., Ciprofloxacin) and a negative control disc with the solvent (DMSO) only.

-

-

Incubation and Data Analysis:

-

Invert the plates and incubate at 37°C for 18-24 hours.

-

Measure the diameter (in mm) of the clear zone of inhibition around each disc where bacterial growth has been prevented.

-

Data Presentation: Antibacterial Activity

| Compound ID | Derivative Structure (R-group) | Zone of Inhibition (mm) vs S. aureus | Zone of Inhibition (mm) vs E. coli |

| Control+ | Ciprofloxacin (10 µg) | 25 | 22 |

| Control- | DMSO | 0 | 0 |

| SC-001 | -CH₂-Ph | 8 | 0 |

| SC-002 | -CH₂-(4-F-Ph) | 12 | 7 |

| SC-003 | -CH₂-(2,4-diCl-Ph) | 15 | 10 |

| SC-004 | -SO₂-Me | 0 | 0 |

Section 5: In Vitro Cytotoxicity (Anticancer) Screening

Rationale

Many 1,2,4-triazole derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[2][16][17] Mechanisms can be diverse, including the inhibition of kinases, tubulin polymerization, or aromatase.[2][16][18] The primary screen typically involves a cytotoxicity assay to measure the compound's ability to reduce the viability or proliferation of cancer cells. The MTT assay is a robust, colorimetric method for this purpose.[19][20][21] It measures the metabolic activity of cells, which serves as a proxy for cell viability.[22]

Experimental Protocol: MTT Cytotoxicity Assay

This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells into a purple formazan product.[22][23]

-

Cell Culture and Seeding:

-

Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with Fetal Bovine Serum (FBS).

-

Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[23]

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in the cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (e.g., Doxorubicin).[19][23]

-

Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.[19]

-

-

MTT Addition and Formazan Solubilization:

-

Data Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).[19]

-

Data Presentation: Anticancer Activity

| Compound ID | Derivative Structure (R-group) | IC₅₀ (µM) vs MCF-7 (Breast Cancer) | IC₅₀ (µM) vs A549 (Lung Cancer) |

| Control | Doxorubicin | 0.8 | 1.2 |

| SC-001 | -CH₂-Ph | 45.2 | 68.5 |

| SC-002 | -CH₂-(4-F-Ph) | 21.7 | 33.1 |

| SC-003 | -CH₂-(2,4-diCl-Ph) | 9.8 | 15.4 |

| SC-004 | -SO₂-Me | >100 | >100 |

Section 6: Hit Interpretation and Path Forward

The primary screening phase generates a wealth of initial data. A "hit" is typically defined by a pre-determined activity threshold (e.g., >80% inhibition at a single concentration, or an MIC/IC₅₀ value below a certain limit, like 50 µM).

Key considerations for advancing a hit:

-

Potency: How active is the compound? Lower MIC or IC₅₀ values indicate higher potency.

-

Spectrum of Activity: Is the compound active against a broad range of fungi/bacteria, or is it selective?

-

Selectivity: For anticancer screening, it is crucial to also test for cytotoxicity against a non-cancerous cell line to assess for general toxicity versus cancer-specific effects.

-

Structure-Activity Relationship (SAR): Do any structural patterns emerge from the active compounds? For example, in the hypothetical data above, adding electron-withdrawing groups (F, Cl) to the phenyl ring consistently improved activity across all three screens. This insight is vital for designing the next generation of derivatives.

Compounds that meet the hit criteria should be re-synthesized and re-tested to confirm the activity. Confirmed hits then proceed to more complex secondary assays to elucidate the mechanism of action, determine drug-like properties, and further refine the SAR.

Conclusion

The initial biological screening of a novel library of 3-bromo-5-chloro-1H-1,2,4-triazole derivatives is a systematic process of identifying promising starting points for drug discovery. By employing a strategic cascade of robust, well-validated assays for antifungal, antibacterial, and anticancer activity, researchers can efficiently navigate the vast chemical space to uncover compounds with therapeutic potential. The key to success lies not only in the precise execution of protocols but in the thoughtful interpretation of the resulting data, which illuminates the path toward developing the next generation of 1,2,4-triazole-based medicines.

References

- EBSCO. (n.d.). Triazole antifungals | Research Starters.

- Siddiqui, N., et al. (2010). Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central - NIH.

- Ahmad, I., et al. (n.d.). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. PubMed.

- BenchChem. (2025). Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines.

- Dana, R. (n.d.). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing.

- ISRES. (n.d.). Anticancer Properties of 1,2,4-Triazoles.

- Sumalatha, G., et al. (n.d.). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis.

-

(2022). Synthesis and anticancer activity of[3][8][19] triazole [4,3-b][3][8][12][19] tetrazine derivatives. Retrieved from

- (n.d.). Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. PubMed.

- Ghannoum, M. A., & Rice, L. B. (n.d.). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. NIH.

- Al-Ostoot, F. H., et al. (n.d.). Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC - PubMed Central.

- Keep, R. F., et al. (n.d.). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. PubMed.

- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.

- (n.d.). NOTE Synthesis and Antifungal Screening of Some Novel Sulfur Containing Heterocyclic Compounds.

- BenchChem. (2025). Structure-activity relationship (SAR) studies of 1,2,4-triazole analogs.

- (2025). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors | Request PDF. ResearchGate.

- (n.d.). Antimicrobial Screening of Some Newly Synthesized Triazoles.

- Ouyang, X., et al. (2005). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. PubMed.

- (2025). Recent research frontiers of heterocycles as antifungal Agents: Insights from the past five years. PubMed.

- (n.d.). 141 Preparation and Biological Screening of Novel Heterocyclic Compounds. IJTSRD.

- (2024). Synthesis and antimicrobial screening of 1,2,4-triazole derivatives.

- Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.